molecular formula C16H10ClNO4 B8074601 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate

Cat. No.: B8074601
M. Wt: 315.71 g/mol
InChI Key: PRPOKJGWRJNQJB-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate is a chemical compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The specific conditions for this reaction include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline nucleus.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPOKJGWRJNQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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